molecular formula C15H13Cl2N3S2 B2382794 3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338778-65-7

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No. B2382794
CAS RN: 338778-65-7
M. Wt: 370.31
InChI Key: DILSYZXYXYQZDS-AATRIKPKSA-N
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Description

This compound is a chemical with the molecular formula C15H13Cl2N3S2 and a molecular weight of 370.31 .

Future Directions

Indole derivatives, which are structurally similar to this compound, have diverse biological activities and immeasurable potential for therapeutic applications . This suggests that “3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile” may also have potential for future research and development.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Thiazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, and anticancer activities. Therefore, it’s possible that this compound could affect multiple pathways related to these biological processes.

Pharmacokinetics

Based on its molecular weight (37033 g/mol ), it is likely to have good oral bioavailability. The presence of polar groups such as the nitrile and dimethylamino groups could also influence its absorption and distribution.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3S2/c1-20(2)6-5-14-12(8-18)15(19-22-14)21-9-10-3-4-11(16)7-13(10)17/h3-7H,9H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILSYZXYXYQZDS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile

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